The synthesis of Radotinib involves several steps that can be summarized as follows:
Technical parameters such as reaction temperatures, solvent choices (e.g., dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity .
Radotinib has the following molecular characteristics:
The three-dimensional structure can be analyzed using computational modeling techniques, which reveal binding interactions with the ATP-binding site of the Bcr-Abl protein. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target kinase .
Radotinib undergoes several chemical reactions during its mechanism of action:
Radotinib exerts its pharmacological effects primarily through:
The detailed mechanism includes modulation of various intracellular signaling cascades such as extracellular signal-regulated kinase and protein kinase B pathways, which are critical for cellular responses to growth factors .
Radotinib exhibits several notable physical and chemical properties:
Radotinib is primarily applied in:
The discovery of the Philadelphia chromosome in 1960 established the first association between a genetic abnormality and cancer pathogenesis. This reciprocal translocation, t(9;22)(q34;q11), generates the BCR-ABL1 fusion gene encoding a constitutively active tyrosine kinase. Before 2001, CML treatment relied on non-targeted therapies like interferon-α and hydroxyurea, with 5-year survival rates below 50%. The introduction of imatinib—the first BCR-ABL1 TKI—revolutionized CML management, achieving 10-year overall survival exceeding 80%. However, intrinsic and acquired resistance emerged as major challenges:
Second-generation TKIs (dasatinib, nilotinib, bosutinib, radotinib) were developed to overcome these limitations. Radotinib emerged from efforts to enhance mutational coverage while reducing production costs, particularly for Asia-Pacific healthcare systems where existing TKIs were prohibitively expensive [1] [3].
Radotinib’s development (codenamed IY5511HCl) spearheaded by IL-YANG Pharm. Co. (South Korea) progressed through structured clinical milestones:
Table 1: Key Development Milestones for Radotinib
Year | Phase | Key Outcome | Reference |
---|---|---|---|
2007–2009 | Preclinical | Superior activity vs. imatinib in wild-type/mutant BCR-ABL1 cell lines (IC₅₀ = 34 nM) | [1] [5] |
2009–2011 | Phase I (NCT00906282) | No dose-limiting toxicity ≤1,000 mg/day; established 400 mg BID for Phase II | [1] [10] |
2009–2012 | Phase II (NCT01602952) | MCyR rate: 65% (resistant/intolerant CML-CP patients) | [1] [10] |
Jan 2012 | Regulatory Approval (KFDA) | Marketed as Supect® for imatinib-resistant/intolerant CML-CP | [4] |
2013–Present | Phase III (NCT01511289) | First-line evaluation vs. imatinib in newly diagnosed CML-CP | [2] [3] |
Radotinib received Korean FDA approval in January 2012 based on its phase II efficacy, becoming the first locally developed BCR-ABL1 TKI in Asia. Unlike FDA/EMA-approved TKIs, radotinib’s authorization remains geographically restricted, though phase III trials aim to support global regulatory submissions [4] [10].
Radotinib belongs to the 2-phenylaminopyrimidine class of kinase inhibitors, sharing core structural motifs with imatinib and nilotinib. Its chemical architecture comprises:
Structural Comparison to Analogues:
Table 2: Biochemical Profiles of Select BCR-ABL1 TKIs
Compound | IC₅₀ (nM) vs. BCR-ABL1 | Key Mutational Sensitivities | Key Mutational Resistances |
---|---|---|---|
Radotinib | 34 | M244V, V299L, F317L, M351T | T315I, Y253H, E255V, F359V |
Nilotinib | 20–30 | M244V, F317L, M351T | T315I, E255K/V, Y253H |
Imatinib | 600 | None (wild-type specific) | T315I, Y253H, E255K/V, F359V |
Data compiled from in vitro Ba/F3 cell assays [2] [3] [9].
Radotinib’s synthesis employs a convergent strategy distinct from nilotinib’s linear route. Key steps include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7